molecular formula C13H13F3N4O2 B2813397 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate CAS No. 2034385-08-3

2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate

Cat. No.: B2813397
CAS No.: 2034385-08-3
M. Wt: 314.268
InChI Key: BRUHCWPDKVBMER-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative featuring a trifluoroethyl group linked to a pyridinylmethyl scaffold substituted with a 1-methylpyrazole moiety. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the pyridine-pyrazole core may influence target binding affinity .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-20-11(2-3-19-20)10-4-9(5-17-7-10)6-18-12(21)22-8-13(14,15)16/h2-5,7H,6,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUHCWPDKVBMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring is often synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Pyrazole and Pyridine Rings: The pyrazole and pyridine rings are coupled using a suitable linker, often through a nucleophilic substitution reaction.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethylamine.

    Formation of the Carbamate: The final step involves the formation of the carbamate group through the reaction of the amine with phosgene or a phosgene substitute.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridine rings.

    Reduction: Reduction reactions can occur at the carbamate group, potentially converting it to an amine.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction can yield amines or alcohols.

    Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. The trifluoromethyl group is particularly useful in NMR spectroscopy due to its distinct chemical shift.

Medicine

In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The trifluoromethyl group can enhance the pharmacokinetic properties of drugs, making them more effective.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and advanced materials.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Key Structural Features Functional Group Variations CAS/Ref.
2,2,2-Trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate Pyridin-3-ylmethyl, 1-methylpyrazole, trifluoroethyl Benchmark compound N/A
2,2,2-Trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate 1-(2-cyanoethyl)pyrazole, trifluoroethyl Cyanoethyl substitution on pyrazole; lacks pyridine 1258639-78-9
[1-Methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(3-chlorophenyl)carbamate 4-methylphenoxy, 3-phenylpyrazole, 3-chlorophenyl Phenolic ether and chlorophenyl groups; carbamate on pyrazole C4 1026080-37-4
2,2,2-Trifluoroethyl (6-(pyrrolidin-1-yl)pyridin-3-yl)carbamate Pyridin-3-yl with pyrrolidine, trifluoroethyl Pyrrolidine substitution on pyridine; lacks pyrazole 10-F741772
1-(6-Methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl)ethyl N-(3,4-dichlorophenyl)carbamate Triazolothiazole core, dichlorophenyl Heterocyclic triazolothiazole system; dichlorophenyl substituent 187597-18-8

Key Observations:

  • Heterocyclic Core Variations : The target compound’s pyridine-pyrazole system contrasts with triazolothiazole () or simpler pyrazole derivatives (). These differences impact electronic properties and binding interactions.
  • Fluorination Effects: The trifluoroethyl group in the target compound and enhances hydrophobicity and oxidative stability compared to non-fluorinated analogs like ethyl carbamates (e.g., ).
  • Substituent Positioning : The pyridin-3-ylmethyl group in the target compound allows for spatial flexibility, whereas ’s chlorophenyl group introduces steric hindrance and electronic withdrawal.

Key Findings:

  • Synthetic Challenges : The target compound’s pyridine-pyrazole linkage may require cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in ’s fluorinated analogs. Triazolothiazole derivatives () demand specialized heterocyclic synthesis.
  • LogP and Solubility: The target compound’s trifluoroethyl group increases lipophilicity (LogP ~2.8) compared to non-fluorinated analogs but remains more soluble than highly aromatic systems (e.g., , LogP 4.5).

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2,2,2-trifluoroethyl ((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)carbamate?

  • Methodology : The synthesis typically involves coupling a pyridine-pyrazole intermediate with 2,2,2-trifluoroethyl carbamate. Key steps include:

  • Intermediate preparation : Reacting 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethanol with phosgene or equivalent reagents to form the reactive carbamate precursor.
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are critical for enhancing solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and purity.
    • Validation : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Techniques :

  • NMR spectroscopy : Confirm molecular structure using 1^1H and 13^{13}C NMR, focusing on signals for the trifluoroethyl group (~δ 4.5 ppm for CH2_2CF3_3) and pyrazole protons (~δ 7.5–8.0 ppm) .
  • HPLC-MS : Assess purity (>95%) and molecular weight (theoretical MW: ~345 g/mol) using reverse-phase C18 columns with acetonitrile/water mobile phases .
    • Crystallography : For definitive structural confirmation, single-crystal X-ray diffraction (SC-XRD) using SHELX software is recommended .

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Hazard mitigation : Use PPE (gloves, goggles, lab coat) due to potential irritancy. Avoid inhalation; work in a fume hood.
  • First aid : In case of skin contact, wash with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can substituent effects on the pyrazole and pyridine rings influence the compound’s biological activity?

  • SAR strategies :

  • Modify the pyrazole’s methyl group (e.g., replace with bulkier alkyl or electron-withdrawing groups) to alter binding affinity.
  • Introduce substituents on the pyridine ring (e.g., halogens or methoxy groups) to enhance metabolic stability .
    • Case study : Analogues with trifluoromethyl groups (as in related pyrazole-carbamates) show improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidation .

Q. What experimental approaches resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Hypothesis testing :

  • Metabolic stability : Use liver microsomal assays to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation).
  • Plasma protein binding : Measure free drug concentration via equilibrium dialysis; high binding may reduce in vivo activity .
    • In vivo optimization : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic levels .

Q. How can computational methods guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding with the carbamate group and hydrophobic interactions with the trifluoroethyl moiety.
  • MD simulations : Assess binding stability over time; prioritize derivatives with low RMSD values (<2 Å) in simulated complexes .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Crystallization protocols :

  • Solvent screening : Test mixtures of dichloromethane/hexane or methanol/water for slow evaporation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C can promote crystal growth.
    • Data refinement : Use SHELXL for high-resolution refinement, particularly for resolving disorder in the trifluoroethyl group .

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